An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Ethyl-1-hexene
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Ethyl-1-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆. As a member of the alkene family, its chemical reactivity is primarily dictated by the presence of a carbon-carbon double bond, making it a valuable intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-Ethyl-1-hexene, tailored for professionals in research and development.
Chemical Structure and Identification
The structural attributes of 2-Ethyl-1-hexene are fundamental to understanding its chemical behavior. It is an isomer of octene, characterized by a hexyl backbone with an ethyl group and a terminal double bond.
| Identifier | Value |
| IUPAC Name | 2-Ethylhex-1-ene |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| CAS Number | 1632-16-2 |
| SMILES String | CCCCC(=C)CC |
| InChI Key | XTVRLCUJHGUXCP-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 2-Ethyl-1-hexene are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | Colorless liquid | [1] |
| Density | 0.727 g/cm³ | |
| Boiling Point | 120 °C | |
| Flash Point | 10.4 °C | |
| Solubility | Insoluble in water; Soluble in alcohol, acetone, ether, petroleum, and coal tar solvents.[1] | |
| Vapor Pressure | 19.7 mmHg |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-Ethyl-1-hexene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-Ethyl-1-hexene exhibits characteristic signals for its different proton environments. The vinyl protons appear most downfield, followed by the allylic protons of the ethyl and butyl groups.
| Proton Type | Chemical Shift (ppm) |
| =CH₂ | ~4.7 |
| -CH₂- (ethyl) | ~2.0 |
| -CH₂- (butyl) | ~1.9 |
| -CH₂- (butyl chain) | ~1.3 |
| -CH₃ (ethyl) | ~1.0 |
| -CH₃ (butyl) | ~0.9 |
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The olefinic carbons show distinct chemical shifts from the aliphatic carbons.
| Carbon Type | Chemical Shift (ppm) |
| C=C H₂ | ~110 |
| C =CH₂ | ~150 |
| -C H₂- (ethyl) | ~29 |
| -C H₂- (butyl chain) | ~23, 32 |
| -C H₃ (ethyl) | ~14 |
| -C H₃ (butyl) | ~14 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-Ethyl-1-hexene are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Synthesis of 2-Ethyl-1-hexene
1. Dimerization of 1-Hexene (B165129) using a Zirconocene Catalyst (Adapted from literature)
This method describes the catalytic dimerization of 1-hexene to produce 2-ethyl-1-hexene, a reaction known to be facilitated by zirconocene-based catalysts.
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Materials:
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Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
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Methylaluminoxane (B55162) (MAO) solution (e.g., 10 wt% in toluene)
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1-Hexene, anhydrous
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Toluene (B28343), anhydrous
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Argon or Nitrogen gas (for inert atmosphere)
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Schlenk flask and line
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Magnetic stirrer and stir bar
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Gas-tight syringes
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Procedure:
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Under an inert atmosphere of argon or nitrogen, add Cp₂ZrCl₂ to a dry Schlenk flask equipped with a magnetic stir bar.
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Add anhydrous toluene to the flask to dissolve the catalyst.
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Cool the flask to 0 °C using an ice bath.
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Slowly add the methylaluminoxane (MAO) solution to the catalyst solution via a gas-tight syringe while stirring. The molar ratio of Al:Zr is a critical parameter and should be optimized (typically ranging from 100:1 to 1000:1).
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Allow the mixture to stir at 0 °C for 30 minutes to activate the catalyst.
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Slowly add anhydrous 1-hexene to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for the desired reaction time (this may range from a few hours to overnight, and should be monitored by GC).
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Quench the reaction by the slow addition of a small amount of water or dilute acid (e.g., 1 M HCl).
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Extract the organic phase with a suitable solvent (e.g., diethyl ether or pentane).
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Wash the organic phase with water and brine.
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Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation to isolate 2-ethyl-1-hexene.
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2. Dehydration of 2-Ethylhexanol using a Solid Acid Catalyst (Adapted from literature)
This protocol outlines the synthesis of 2-ethyl-1-hexene through the acid-catalyzed dehydration of 2-ethylhexanol.
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Materials:
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2-Ethylhexanol
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Amberlyst-15 ion-exchange resin (or another solid acid catalyst)
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Dean-Stark apparatus
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Round-bottom flask
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Heating mantle
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Condenser
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Magnetic stirrer and stir bar
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Procedure:
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Set up a distillation apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.
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To the round-bottom flask, add 2-ethylhexanol and the Amberlyst-15 catalyst (typically 5-10 wt% of the alcohol).
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Add a magnetic stir bar to the flask.
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Heat the mixture to a temperature that allows for the distillation of the product and water (the boiling point of 2-ethyl-1-hexene is 120 °C).
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As the reaction proceeds, water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the alkene.
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The alkene product will co-distill with the water and can be collected from the side arm of the Dean-Stark trap or as the overhead product.
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Continue the reaction until no more water is collected.
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Wash the collected organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).
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Purify the product by fractional distillation.
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Analytical Methods
1. Gas Chromatography (GC) for Purity Analysis
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Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
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Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250 °C.
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Detector Temperature: 280 °C.
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: Increase to 150 °C at a rate of 10 °C/min.
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Hold: Hold at 150 °C for 5 minutes.
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Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., hexane (B92381) or pentane).
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Data Analysis: The purity of 2-ethyl-1-hexene can be determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
2. High-Performance Liquid Chromatography (HPLC) Analysis
While less common for volatile hydrocarbons, HPLC can be used for non-volatile contaminants or in specific applications.
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Instrument: HPLC system with a UV detector.
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Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for the specific separation.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: As 2-ethyl-1-hexene does not have a strong chromophore, detection can be challenging. A low wavelength (e.g., < 210 nm) may be used, but this can lead to high background noise. This method is more suitable for analyzing mixtures where other components are UV-active.
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Injection Volume: 10-20 µL.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:
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Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
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Transfer the solution to a standard 5 mm NMR tube.
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¹H NMR Acquisition:
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Spectrometer: 300 MHz or higher field strength.
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Number of Scans: 8-16.
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Relaxation Delay: 1-2 seconds.
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Pulse Width: Typically a 30° or 45° pulse.
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Acquisition Time: 2-4 seconds.
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¹³C NMR Acquisition:
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Spectrometer: 75 MHz or higher.
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Number of Scans: 1024 or more, depending on the sample concentration.
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Relaxation Delay: 2-5 seconds.
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Pulse Program: Typically a proton-decoupled experiment.
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Chemical Reactivity and Synthetic Applications
The carbon-carbon double bond in 2-Ethyl-1-hexene is the center of its reactivity, making it susceptible to various addition reactions.
Electrophilic Addition Reactions
The double bond readily undergoes electrophilic addition. For example, the reaction with hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation.
Oxidation Reactions
2-Ethyl-1-hexene can be oxidized to form various products depending on the oxidizing agent and reaction conditions. For instance, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) yields an epoxide.
Visualizing Chemical Processes
Synthesis Workflow: Dimerization of 1-Hexene
Caption: Workflow for the synthesis of 2-Ethyl-1-hexene via catalytic dimerization of 1-hexene.
General Reactivity of 2-Ethyl-1-hexene
Caption: General reactivity pathways of 2-Ethyl-1-hexene.
Conclusion
2-Ethyl-1-hexene serves as a versatile chemical intermediate with a well-defined structure and predictable reactivity centered around its terminal double bond. The experimental protocols provided herein offer a foundation for its synthesis and analysis in a research setting. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of new materials and pharmaceutical agents.
